![molecular formula C11H14ClN B1637313 2-(3-Chlorobenzyl)pyrrolidine CAS No. 383127-29-5](/img/structure/B1637313.png)
2-(3-Chlorobenzyl)pyrrolidine
Overview
Description
“2-(3-Chlorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H14ClN . It belongs to the class of organic compounds known as pyrrolidines , which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorobenzyl)pyrrolidine” consists of a pyrrolidine ring attached to a benzyl group at the 2-position, with a chlorine atom on the benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery and Development
Pyrrolidine rings, including derivatives like “2-(3-Chlorobenzyl)pyrrolidine”, are often used in medicinal chemistry due to their presence in bioactive molecules with target selectivity. They serve as a versatile scaffold for designing novel therapeutic agents .
Antibacterial Agents
Compounds with a pyrrolidine structure have been investigated for their antibacterial properties. Derivatives of pyrrolidine-2,3-dione, for example, have shown activity against Pseudomonas aeruginosa .
Enzyme Inhibition
Pyrrolidine analogs can act as competitive inhibitors of enzymes like EGFR and VEGFR, which are important targets in cancer therapy .
Future Directions
Pyrrolidine derivatives, including “2-(3-Chlorobenzyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and diverse biological activities . They can serve as fundamental components for designing and developing novel biologically active compounds and drug candidates .
Mechanism of Action
- Pyrrolopyrazine derivatives often exhibit kinase inhibitory activity . Therefore, it’s possible that 2-(3-Chlorobenzyl)pyrrolidine may also target kinases or related enzymes.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAHLSVNDCUURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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